molecular formula C15H20N2O5S B7573330 N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide

N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide

Cat. No. B7573330
M. Wt: 340.4 g/mol
InChI Key: AFRHOMQSTQMUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide, also known as DBOS, is a sulfonamide-based compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its unique chemical structure has made it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide has been shown to disrupt the formation of biofilms, which are protective layers that bacteria use to evade the immune system and resist antibiotic treatment.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide has been shown to have a variety of biochemical and physiological effects. Studies have suggested that it may have antioxidant properties, and it has been shown to reduce inflammation in animal models. Additionally, N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide has been shown to have low toxicity and good bioavailability, which are important factors for the development of safe and effective drugs. However, one limitation of N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide is its relatively complex synthesis method, which may make it difficult to produce on a large scale.

Future Directions

There are several potential future directions for research on N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide. One area of interest is the development of new drugs for the treatment of infectious diseases, particularly those caused by antibiotic-resistant bacteria. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide and to identify potential targets for drug development. Finally, studies are needed to investigate the potential use of N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide involves the reaction of 2-amino-4,6-dimethylbenzoxazole with chlorosulfonic acid, followed by the addition of dimethylamine and 2-(oxan-2-ylmethyl)oxirane. The resulting product is then purified through recrystallization to obtain pure N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide.

Scientific Research Applications

N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs for the treatment of infectious diseases. Additionally, N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide has been shown to have anticancer properties, and studies have suggested that it may be effective in the treatment of various types of cancer, including breast cancer and lung cancer.

properties

IUPAC Name

N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-16(2)23(19,20)12-6-7-13-14(9-12)22-15(18)17(13)10-11-5-3-4-8-21-11/h6-7,9,11H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRHOMQSTQMUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(C(=O)O2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(oxan-2-ylmethyl)-2-oxo-1,3-benzoxazole-6-sulfonamide

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